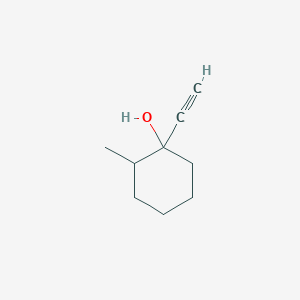
1-ethynyl-2-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethynyl-1-cyclohexanol can be synthesized from cyclohexanone by reacting it with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of a carbon-carbon triple bond, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for 1-ethynyl-1-cyclohexanol are not widely documented, the synthesis typically involves standard organic synthesis techniques such as the use of strong bases and controlled reaction conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 1-ethynylcyclohexane or 1-ethenylcyclohexanol.
Substitution: 1-chloro-1-ethynylcyclohexane.
Applications De Recherche Scientifique
1-Ethynyl-1-cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including sedative and anticonvulsant effects.
Medicine: Studied as a precursor to tranquilizers such as ethinamate.
Industry: Utilized in the production of polymers and as a catalyst inhibitor in silicone release coatings.
Mécanisme D'action
The mechanism of action of 1-ethynyl-1-cyclohexanol involves its interaction with various molecular targets. As a precursor to ethinamate, it exerts sedative and muscle relaxant effects by modulating the activity of neurotransmitter receptors in the central nervous system . The compound’s ability to inhibit certain enzymes also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethynylcyclopentanol
- 2-Methyl-3-butyn-2-ol
- 2-Phenyl-3-butyn-2-ol
Uniqueness
1-Ethynyl-1-cyclohexanol is unique due to its specific structure, which includes a cyclohexane ring with an ethynyl group and a hydroxyl group
Propriétés
Numéro CAS |
15564-30-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-ethynyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)7-5-4-6-8(9)2/h1,8,10H,4-7H2,2H3 |
Clé InChI |
PMCQAVDMFZFUEH-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1(C#C)O |
SMILES canonique |
CC1CCCCC1(C#C)O |
Key on ui other cas no. |
15564-30-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















